molecular formula C8H14F2N2 B1477796 4,4-difluorooctahydro-2H-isoindol-2-amine CAS No. 2098097-08-4

4,4-difluorooctahydro-2H-isoindol-2-amine

Cat. No. B1477796
CAS RN: 2098097-08-4
M. Wt: 176.21 g/mol
InChI Key: GVQAZSBVNQQCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorooctahydro-2H-isoindol-2-amine (DFOI) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the isoindol-2-amines family, which is composed of compounds with a common chemical structure. DFOI has been studied for its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

PFAS Removal

Amine-containing sorbents, including compounds similar to 4,4-difluorooctahydro-2H-isoindol-2-amine, are highlighted for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies for efficient PFAS control in municipal water and wastewater treatments. The development and application of such sorbents are critical due to the low recommended concentrations of PFAS for safe drinking water and their environmental persistence (Ateia et al., 2019).

CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) represent a significant area of research for capturing CO2 from the atmosphere or industrial emissions. The basic amino functionalities within these frameworks exhibit strong interactions with CO2, facilitating its capture. These materials, synthesized through in situ methods, post-modification, and physical impregnation, show promise for low-pressure CO2 sorption capacities and for applications in gas separation processes (Lin et al., 2016).

Synthesis of Biologically Active Compounds

The exploration of fluorine-containing agrochemicals, including methodologies for fluorine incorporation into active molecules, is an area of keen interest. Compounds similar to 4,4-difluorooctahydro-2H-isoindol-2-amine serve as building blocks for creating novel agrochemicals. The review on fluorine incorporation methods provides insights into developing economical pesticide synthetic routes and encourages the exploration of new fluorine incorporation methods for creating innovative pesticides (Wang et al., 2021).

properties

IUPAC Name

7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)3-1-2-6-4-12(11)5-7(6)8/h6-7H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQAZSBVNQQCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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